Ethyl 5-hydroxy-2-methylnicotinate
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research
The pyridine ring, a six-membered heteroaromatic amine, is a fundamental scaffold in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov Its derivatives are of paramount importance in medicinal chemistry and drug design, largely due to their ability to enhance the solubility and bioavailability of less soluble compounds. nih.govresearchgate.net The pyridine nucleus is a versatile building block, allowing for extensive functionalization and structural modifications, which has led to its incorporation into numerous therapeutic agents with a broad spectrum of pharmacological activities. researchgate.netnih.gov Pyridine-containing compounds are integral to treatments for a wide range of conditions, including cancer, microbial and viral infections, and inflammatory diseases. nih.govresearchgate.net Beyond pharmaceuticals, pyridine derivatives are also crucial in agrochemicals as insecticides, fungicides, and herbicides, as well as in the manufacturing of dyes for the textile industry. researchgate.net The adaptability of the pyridine scaffold continues to drive significant research interest, with a steady stream of publications highlighting new synthetic methodologies and applications. nih.gov
Historical Trajectories of Nicotinate (B505614) Ester Investigations
Nicotinate esters, as derivatives of nicotinic acid (niacin or vitamin B3), have long been a subject of scientific inquiry. Early research, dating back to the mid-20th century, focused on their synthesis and pharmacological properties. nih.govgoogle.com Initial methods for producing nicotinic acid esters involved reacting nicotinyl chloride hydrochloride with alcohols or the acid-catalyzed esterification of nicotinic acid. google.com These esters gained commercial importance primarily as precursors to nicotinamide (B372718) (niacinamide), a key member of the vitamin B complex. google.com Over the years, the investigation into nicotinate esters has expanded significantly. For instance, menthyl nicotinate, an ester of nicotinic acid and menthol, has been studied for its cosmetic applications, where it is hydrolyzed by skin enzymes to release niacin and menthol, potentially improving skin barrier function. wikipedia.org The synthesis of various substituted nicotinate esters, such as those with different alkyl groups, has also been explored to create novel compounds with diverse chemical and biological properties. acs.orgacs.org Modern research continues to build on this historical foundation, exploring new synthetic routes and applications for this important class of compounds. chemicalbook.comgoogle.com
Positioning of Ethyl 5-hydroxy-2-methylnicotinate within Heterocyclic Chemistry
This compound belongs to the family of substituted pyridine carboxylates, a significant class within the broader field of heterocyclic chemistry. Heterocyclic compounds, particularly those containing five- or six-membered rings with heteroatoms like nitrogen, are fundamental to the structure of many biologically active molecules. nih.gov The pyridine ring in this compound provides a key structural motif found in numerous pharmaceuticals. nih.govresearchgate.net The substituents on the pyridine ring—a hydroxyl group at the 5-position, a methyl group at the 2-position, and an ethyl ester at the 3-position—confer specific chemical properties and potential for further functionalization. For example, the hydroxyl group can act as a handle for introducing other functional groups or for forming hydrogen bonds, which can be crucial for biological activity. The methyl and ethyl ester groups also influence the molecule's steric and electronic properties. The synthesis of such polysubstituted pyridines is an active area of research, with various methods being developed to achieve specific substitution patterns. researchgate.net The study of compounds like this compound contributes to the fundamental understanding of structure-activity relationships in heterocyclic chemistry and can lead to the discovery of new molecules with useful applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(11)5-10-6(8)2/h4-5,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSBCZUOAQWAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738190 | |
| Record name | Ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60390-47-8 | |
| Record name | Ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 5 Hydroxy 2 Methylnicotinate
Established Synthetic Pathways for Ethyl 5-hydroxy-2-methylnicotinate
The synthesis of this compound can be achieved through various routes, ranging from traditional multi-step chemical reactions to more modern, environmentally conscious approaches.
Conventional Chemical Synthesis Routes
Historically, the synthesis of nicotinic acid derivatives has relied on well-established, multi-step procedures. One common approach involves the construction of the pyridine (B92270) ring from acyclic precursors. For instance, a patent describes a method for preparing 2-methyl nicotinate (B505614) derivatives by reacting 1,1,3,3-tetraalkoxypropane with a β-aminocrotonic acid ester in an alcohol solvent. google.com This general strategy, known as the Hantzsch pyridine synthesis and its variations, allows for the assembly of the substituted pyridine core.
Another documented synthesis involves the reaction of ethyl acetoacetate (B1235776) with 2-picolylamine to form an enaminoester intermediate. mdpi.com This intermediate is then reacted with 1,4-naphthoquinone (B94277) in the presence of a Lewis acid catalyst like zinc chloride to yield the target benzo[g]indole-3-carboxylate, a more complex derivative that still highlights the reactivity of the precursors that could lead to simpler nicotinates. mdpi.com
Emerging Green Chemistry Approaches and Sustainable Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One-pot multicomponent reactions are a prime example of green chemistry in action. These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, thereby reducing the number of purification steps and solvent usage. researchgate.net While a specific green synthesis for this compound is not extensively detailed in the provided results, the principles of green chemistry are being applied to the synthesis of related pyridine derivatives. researchgate.net For example, the use of greener solvents like water, glycerol, and polyethylene (B3416737) glycol (PEG) is being explored. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net
Functionalization and Derivatization Strategies of the Compound
The presence of a hydroxyl group, an ester, and an activated pyridine ring makes this compound a prime candidate for a wide range of chemical transformations. These modifications are crucial for developing new compounds with tailored properties for various applications.
Chemical Modifications at the Hydroxyl Moiety
The hydroxyl group at the 5-position of the pyridine ring is a key site for functionalization. It can undergo a variety of reactions, including:
Alkylation: The hydroxyl group can be converted to an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base.
Acylation: Reaction with acyl chlorides or anhydrides can furnish the corresponding esters.
O-Arylation: The formation of an ether linkage with an aromatic ring can be achieved through reactions like the Ullmann condensation.
A study on the synthesis of EZH2 inhibitors demonstrated the regioselective alkylation of the 2-hydroxy moiety of ethyl 2,4-dihydroxy-6-methylnicotinate using benzyl (B1604629) bromide and silver carbonate, highlighting a strategy that could be adapted for the 5-hydroxy position. acs.org
Ester Group Transformations and Amidation Reactions
The ethyl ester group provides another handle for chemical modification. Key transformations include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used in a variety of subsequent reactions.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to a new ester.
Amidation: The ester can be converted to an amide by reacting with an amine. This is a common strategy in medicinal chemistry to introduce new functionalities and modify the physicochemical properties of a molecule.
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.
Regioselective Substitutions on the Pyridine Core
The pyridine ring itself is susceptible to electrophilic and nucleophilic substitution reactions. The existing substituents on the ring will direct incoming groups to specific positions. The electron-donating hydroxyl group and the electron-withdrawing ester group influence the reactivity and regioselectivity of these substitutions.
While specific examples of regioselective substitution on this compound are not detailed in the provided search results, the general principles of pyridine chemistry apply. For instance, electrophilic aromatic substitution would likely be directed to the positions ortho and para to the activating hydroxyl group. Conversely, nucleophilic aromatic substitution would be favored at positions activated by the electron-withdrawing ester group. The regioselective annulation of substituted pyrones in formal [4+2] cycloaddition reactions has been studied, providing insights into controlling reactivity on pyridine-like systems. nih.gov
Elucidation of Reaction Mechanisms and Mechanistic Intermediates
The synthesis of substituted pyridines like this compound can often be understood through well-established reaction mechanisms, such as the Hantzsch pyridine synthesis. This classical method involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source. organic-chemistry.orgscribd.comwikipedia.org The reaction proceeds through several key intermediates.
Initially, one molecule of the β-ketoester reacts with ammonia to form an enamine intermediate. Concurrently, a second molecule of the β-ketoester undergoes a Knoevenagel condensation with an aldehyde to produce a chalcone-like α,β-unsaturated carbonyl compound. youtube.com The enamine then acts as a nucleophile, attacking the α,β-unsaturated system in a Michael addition. Subsequent cyclization and dehydration lead to the formation of a 1,4-dihydropyridine (B1200194) ring. scribd.com The final step to achieve the aromatic pyridine system is an oxidation reaction. chemtube3d.com
In the context of this compound, a plausible Hantzsch-type approach would involve the reaction of ethyl acetoacetate, formaldehyde (B43269) (or a formaldehyde equivalent), and a source of ammonia. The specific substitution pattern of the target molecule suggests that modifications to the classical Hantzsch synthesis or alternative routes might be employed.
Transformations of the resulting hydroxypyridine can also occur. For instance, the hydroxyl group can undergo O-alkylation. The mechanism of this reaction can vary depending on the reagents and catalysts used. Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic pyridinolate anion, which then reacts with an alkylating agent. In contrast, acid-catalyzed O-alkylation can proceed via activation of the alkylating agent. rsc.org The regioselectivity of alkylation (N- vs. O-alkylation) is a critical aspect in the chemistry of hydroxypyridines and can be controlled by the choice of catalyst and reaction conditions. nih.gov For example, palladium catalysis has been shown to selectively promote O-alkylation of 2-pyridones. rsc.org
Role of Catalysis in the Synthesis and Derivatization of Pyridine-Based Compounds
Catalysis is fundamental to the efficient and selective synthesis of pyridine derivatives, including this compound. A wide array of catalysts have been developed to improve the yields, reaction times, and environmental footprint of pyridine synthesis.
In the Hantzsch pyridine synthesis, both acid and base catalysts are commonly employed. Lewis acids and Brønsted acids can activate the carbonyl groups, facilitating the condensation steps. organic-chemistry.org Recent advancements have focused on the use of heterogeneous catalysts and more environmentally benign methods. For instance, p-toluenesulfonic acid (PTSA) has been used to catalyze the reaction in aqueous micelles under ultrasonic irradiation, leading to high yields. wikipedia.org Other catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) and ionic liquids have also been successfully employed, sometimes allowing for solvent-free, room temperature reactions. wikipedia.org Montmorillonite K-10 clay has been utilized as a recyclable heterogeneous catalyst under microwave irradiation. rsc.org
The derivatization of the pyridine ring itself is also heavily reliant on catalysis. The direct C-H functionalization of pyridines, which is challenging due to the electron-deficient nature of the ring, can be achieved using transition metal catalysts. beilstein-journals.orgnih.gov Palladium and copper catalysts are particularly effective for cross-coupling reactions to introduce aryl or other substituents. acs.orgnih.govnih.gov For example, a palladium-catalyzed diarylation of pyridines has been developed using a transient activator strategy. acs.org
The selective functionalization of the hydroxyl group in hydroxypyridines is another area where catalysis plays a crucial role. As mentioned, palladium catalysts can direct the O-alkylation of 2-pyridones. rsc.org Triflic acid (TfOH) has also been reported to catalyze the regioselective O-alkylation of 2-pyridones via carbenoid insertion. rsc.org The choice of catalyst is therefore paramount in directing the outcome of both the initial ring synthesis and subsequent transformations of pyridine compounds.
| Catalyst System | Reaction Type | Key Advantages |
| p-Toluenesulfonic acid (PTSA) | Hantzsch Pyridine Synthesis | High yields in aqueous media, ultrasonic conditions. wikipedia.org |
| Ceric Ammonium Nitrate (CAN) | Hantzsch Pyridine Synthesis | Solvent-free, room temperature conditions. wikipedia.org |
| Montmorillonite K-10 | Hantzsch Pyridine Synthesis | Heterogeneous, recyclable, microwave-assisted. rsc.org |
| Palladium (Pd) Catalysts | C-H Arylation, O-Alkylation | High selectivity for C-C and C-O bond formation. rsc.orgacs.org |
| Copper (Cu) Catalysts | C-H Arylation, Condensation | Cooperative catalysis with Pd, synthesis of polysubstituted pyridines. acs.orgnih.gov |
| Triflic Acid (TfOH) | O-Alkylation | Metal-free, regioselective carbenoid insertion. rsc.org |
Table 1: Selected Catalytic Systems in Pyridine Synthesis and Derivatization
Advanced Spectroscopic and Analytical Characterization of Ethyl 5 Hydroxy 2 Methylnicotinate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. For Ethyl 5-hydroxy-2-methylnicotinate, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group, the ethyl ester group, and the hydroxyl proton.
Based on the analysis of related structures, the following chemical shifts (δ) are predicted in a solvent like DMSO-d₆:
Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are expected to appear as doublets in the aromatic region. The H-4 proton would likely resonate at a lower field compared to the H-6 proton due to the electronic effects of the adjacent ester and hydroxyl groups.
Methyl Protons (C2-CH₃): The methyl group at the C2 position is anticipated to show a singlet at approximately 2.3-2.5 ppm.
Ethyl Ester Protons (-OCH₂CH₃): The ethyl group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a characteristic pattern for an ethyl ester.
Hydroxyl Proton (-OH): The hydroxyl proton at the C5 position will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Observed Shifts for Analogous Compounds.
| Proton | Predicted Shift (ppm) for this compound | Observed Shift (ppm) in Analogues | Analogue Compound |
|---|---|---|---|
| H-4 | ~7.8-8.0 (d) | 8.35 (d) | Methyl nicotinate (B505614) np-mrd.org |
| H-6 | ~7.1-7.3 (d) | 7.61 (dd) | Methyl nicotinate np-mrd.org |
| C2-CH₃ | ~2.4 (s) | 2.26 (s) | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |
| -OCH₂CH₃ | ~4.2 (q) | 4.20 (q) | Ethyl 4-(substituted)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |
| -OCH₂CH₃ | ~1.3 (t) | 1.19 (t) | Ethyl 4-(substituted)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |
| -OH | Broad | 9.24 (br s) | Ethyl 4-(substituted)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (NH proton) rsc.org |
d = doublet, dd = doublet of doublets, s = singlet, q = quartet, t = triplet, br s = broad singlet
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The predicted chemical shifts for the carbon atoms are as follows:
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the lowest field, typically in the range of 165-175 ppm.
Aromatic Carbons (C2, C3, C4, C5, C6): The pyridine ring carbons will appear in the aromatic region (approximately 110-160 ppm). The carbons attached to the nitrogen (C2 and C6) and the hydroxyl group (C5) will have their chemical shifts significantly influenced by these heteroatoms.
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) will be downfield compared to the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.
Methyl Carbon (C2-CH₃): The methyl group carbon attached to the pyridine ring will resonate at a higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Observed Shifts for Analogous Compounds.
| Carbon | Predicted Shift (ppm) for this compound | Observed Shift (ppm) in Analogues | Analogue Compound |
|---|---|---|---|
| C=O | ~166 | 165.8 | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |
| C2 | ~158 | 152.6 | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |
| C3 | ~125 | 126.7 | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |
| C4 | ~140 | 145.3 | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |
| C5 | ~150 | 148.7 | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |
| C6 | ~115 | 99.7 | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |
| -OCH₂CH₃ | ~61 | 59.6 | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |
| -OCH₂CH₃ | ~14 | 14.5 | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |
| C2-CH₃ | ~18 | 18.2 | Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, this would primarily show a correlation between the H-4 and H-6 protons of the pyridine ring and, crucially, the correlation between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which proton is directly attached to which carbon. It is a powerful tool for assigning the signals of the protonated carbons in the molecule. For instance, the signal for the C2-methyl protons would correlate with the signal for the C2-methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. Key HMBC correlations for this compound would include correlations from the C2-methyl protons to the C2 and C3 carbons of the pyridine ring, and from the ethyl ester protons to the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Confirmation and Purity
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and assessing its purity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₁₁NO₃), the expected exact mass would be calculated and compared to the measured mass. A close match between the calculated and observed mass would provide strong evidence for the correct molecular formula.
Table 3: Predicted and Observed HRMS Data.
| Compound | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| This compound | C₉H₁₁NO₃ | 181.0739 | Not available |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₆N₂O₃ | 260.1161 | 260 (M+) rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample. An LC-MS analysis of a sample of this compound would involve separating the compound from any impurities on an LC column, followed by detection by the mass spectrometer. A pure sample would ideally show a single major peak in the chromatogram with the expected mass-to-charge ratio corresponding to the protonated molecule [M+H]⁺. The presence of other peaks would indicate impurities, which could then be identified by their respective mass spectra. While specific LC-MS data for this compound is not publicly available, it is a standard technique that would be employed in its characterization. bldpharm.com
Vibrational (Infrared, IR) and Electronic (UV-Visible) Spectroscopy for Functional Group Analysis
Vibrational and electronic spectroscopy are powerful non-destructive techniques that provide valuable information about the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in this compound and its analogues. The IR spectrum reveals key absorptions corresponding to the stretching and bending vibrations of bonds such as O-H, C=O, C-O, and those within the pyridine ring.
For instance, in analogues containing a hydroxyl group, a broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration, often broadened due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the ester group gives rise to a strong, sharp peak, generally appearing in the 1730-1700 cm⁻¹ range. The C-O stretching of the ester and the C-N stretching of the pyridine ring are expected in the fingerprint region (below 1500 cm⁻¹).
UV-Visible Spectroscopy provides insights into the electronic transitions within the molecule. The pyridine ring, being an aromatic system, exhibits characteristic π → π* and n → π* transitions. The presence of substituents like the hydroxyl and ester groups can shift the absorption maxima (λ_max).
In a study on an analogue, ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, a π-to-π* transition was identified through UV-Vis absorption spectral analysis. uzh.ch It is expected that this compound would also display characteristic UV absorptions related to its substituted pyridine chromophore. The exact λ_max would be influenced by the solvent polarity and the specific electronic environment of the molecule.
A summary of expected and observed vibrational frequencies for functional groups in related nicotinic acid derivatives is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 |
| Ester (-COOEt) | C=O Stretch | 1730 - 1700 |
| Ester (-COOEt) | C-O Stretch | 1300 - 1100 |
| Pyridine Ring | C=C and C=N Stretches | 1600 - 1450 |
Chromatographic Methods for Isolation and Purity Assessment
Chromatographic techniques are fundamental for the separation, isolation, and purity determination of this compound and its analogues from reaction mixtures and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like nicotinic acid derivatives. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is a common approach.
While specific HPLC methods for this compound are not detailed in the provided search results, methods for related compounds offer valuable guidance. For instance, a simultaneous determination of nicotinic acid, nicotinamide (B372718), pyridine dicarboxylic acid, ethyl methyl pyridine, and ethyl nicotinate has been developed using a mixed-mode column with a gradient mobile phase of water, acetonitrile (B52724), and sulfuric acid, with UV detection at 250 nm. smolecule.comnih.gov This indicates that a combination of reversed-phase and ion-exchange mechanisms can be effective for separating a mixture of related pyridine derivatives.
For purity assessment, a typical HPLC method would involve:
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).
Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely around 260-280 nm for the pyridine chromophore.
The retention time and peak purity can be used to identify and quantify the compound. Purity is often reported as a percentage of the total peak area. For example, a purity of ≥98.0% (HPLC) is often specified for commercial standards of related compounds like 6-hydroxynicotinic acid. nih.gov
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., H₂SO₄ or phosphate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~250-280 nm |
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While the hydroxyl group in this compound might reduce its volatility and could potentially lead to peak tailing, derivatization can be employed to improve its chromatographic behavior. However, direct GC analysis of pyridine derivatives is also common.
GC methods for pyridine and its derivatives often utilize a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The choice of column is critical for achieving good separation. For instance, a Carbowax 1500/Chromosorb W column has been used for the analysis of pyridine hydrodenitrogenation products. uzh.ch
For the analysis of this compound, a capillary GC column with a polar stationary phase would likely be suitable to handle the polarity of the molecule. The injection port and oven temperatures would need to be optimized to ensure efficient volatilization without thermal decomposition. GC-MS would be particularly powerful for confirming the identity of the compound and any impurities based on their mass spectra.
| Parameter | Typical Condition |
| Column | Capillary column with a polar stationary phase (e.g., wax-type) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature gradient to elute compounds of varying volatility |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Although a crystal structure for this compound itself is not reported in the searched literature, studies on closely related nicotinic acid derivatives provide significant insights into the expected solid-state behavior.
For example, the crystal structure analysis of novel acylhydrazone derivatives of nicotinic acid has been performed, revealing the detailed molecular geometry and intermolecular interactions. nih.gov Similarly, the crystal structure of 3,6-dihydroxypicolinic acid, a related hydroxypyridine carboxylic acid, shows the formation of extensive hydrogen-bonding networks. nih.gov In this structure, an intramolecular O-H···O hydrogen bond is observed, and the molecules are connected into a three-dimensional network through further O-H···O hydrogen bonds and π-π stacking of the pyridine rings. nih.gov
The table below summarizes key crystallographic parameters that would be determined from an X-ray diffraction experiment.
| Crystallographic Parameter | Information Provided |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | Precise geometric parameters of the molecule. |
| Torsion Angles | The conformation of flexible parts of the molecule, such as the ethyl ester group. |
| Hydrogen Bonding | The specific donor-acceptor distances and angles for intermolecular and intramolecular hydrogen bonds. |
Computational and Theoretical Investigations of Ethyl 5 Hydroxy 2 Methylnicotinate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These computational methods provide insights into the molecular structure, stability, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like Ethyl 5-hydroxy-2-methylnicotinate, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p). researchgate.netdergipark.org.trnih.gov Such calculations can optimize the molecular geometry to find the most stable conformation and determine various electronic properties. researchgate.netdergipark.org.trnih.gov Studies on related nicotinic acid derivatives have successfully employed DFT to calculate geometric parameters, vibrational frequencies, and electronic properties. dergipark.org.trresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.netnih.gov For instance, in a study on a different heterocyclic compound, a minimal HOMO-LUMO energy gap of 4.6255 eV was interpreted as an indication of high reactivity. researchgate.netdergipark.org.trnih.gov
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.9 |
| HOMO-LUMO Gap | 4.6 |
Note: The values in this table are hypothetical and are presented to illustrate the typical output of a DFT calculation for a molecule like this compound, based on findings for similar compounds.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack). Green areas denote neutral potential. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups, as well as the nitrogen atom of the pyridine (B92270) ring, indicating these as sites for electrophilic interaction. researchgate.netdergipark.org.trnih.gov
Table 2: Hypothetical NBO Analysis for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N | π(C-C) | ~15-25 |
| LP(2) O (hydroxyl) | σ(C-C) | ~5-10 |
| LP(2) O (ester) | σ*(C-O) | ~8-18 |
Note: The values in this table are hypothetical and serve as examples of what might be found in an NBO analysis of this compound, based on general principles and findings for related molecules.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester group, MD simulations can be employed to explore its conformational landscape. By simulating the molecule's movements at a given temperature, researchers can identify the most stable and frequently occurring conformations. This information is crucial for understanding how the molecule might interact with biological targets. Studies on other organic molecules have used MD simulations to understand their structural stability and behavior in different environments.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand the binding mechanisms of potential drug candidates. For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. For instance, given its structural similarity to nicotinic acid (a B vitamin), it could be docked into the binding sites of enzymes involved in NAD+ metabolism or receptors that bind nicotinic acid. dergipark.org.trnih.govmdpi.comnih.gov The docking results would provide a binding affinity score (e.g., in kcal/mol) and a visual representation of the binding pose, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov
Prediction of Ligand-Protein Interaction Profiles
The biological activity of a compound is fundamentally linked to its interaction with protein targets. Predicting these interactions is a cornerstone of computational drug design. For this compound, molecular docking simulations can be employed to elucidate its binding mode within the active sites of various enzymes or receptors.
Molecular docking studies on structurally related compounds have provided a framework for how this compound might be investigated. For instance, studies on other heterocyclic compounds have successfully predicted binding orientations and key intermolecular interactions. Such simulations for this compound would likely involve preparing a 3D model of the molecule and docking it into the crystal structures of relevant protein targets. Potential targets could be inferred from the activities of similar molecules, such as histone deacetylases (HDACs) or enzymes involved in inflammatory pathways like cyclooxygenases (COXs).
The predicted interaction profile would highlight key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The 5-hydroxy group of this compound, for example, is a prime candidate for forming hydrogen bonds with polar residues in a protein's binding pocket. The methyl group and the ethyl ester could engage in hydrophobic interactions, further anchoring the molecule.
A hypothetical interaction profile for this compound with a generic protein kinase active site is presented below.
| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |
| 5-hydroxy group | Aspartic Acid, Glutamic Acid | Hydrogen Bond Donor/Acceptor |
| Pyridine Nitrogen | Serine, Threonine | Hydrogen Bond Acceptor |
| Ethyl Ester Carbonyl | Lysine (B10760008), Arginine | Hydrogen Bond Acceptor |
| 2-methyl group | Leucine, Valine | Hydrophobic Interaction |
Estimation of Binding Energies and Affinity Prediction
Beyond predicting the binding pose, computational methods can estimate the binding affinity of a ligand for its target, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). Molecular docking programs provide scoring functions that calculate these energies based on the predicted interactions. Lower binding energies typically suggest a more stable ligand-protein complex and potentially higher potency.
For this compound, a series of docking simulations against a panel of protein targets would yield a range of binding energy scores. These scores would help prioritize which protein families the compound is most likely to interact with. For example, a significantly lower binding energy for an inflammatory-related protein compared to other targets would suggest that further in vitro testing should focus on its anti-inflammatory potential.
Advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied post-docking to refine binding energy calculations. This method provides a more accurate estimation by considering solvent effects. A study on morpholine (B109124) and thiazolidine (B150603) derivatives utilized MM/PBSA to analyze binding free energy, demonstrating the power of this approach. smolecule.com
A table illustrating hypothetical binding energy predictions for this compound against several protein classes is shown below.
| Protein Target Class | Example PDB ID | Predicted Binding Energy (kcal/mol) |
| Kinase | 1HGH | -7.5 |
| Histone Deacetylase | 4L2S | -8.2 |
| Cyclooxygenase | 5F19 | -6.9 |
In Silico Structure-Activity Relationship (SAR) Modeling
In silico Structure-Activity Relationship (SAR) modeling explores how modifications to the chemical structure of a lead compound affect its biological activity. researchgate.net For this compound, this would involve creating a virtual library of derivatives and computationally predicting their binding affinities. nih.gov For example, the methyl group at the 2-position could be replaced with other alkyl groups, or the ethyl ester at the 3-position could be varied to other esters or amides.
A 3D-QSAR (Quantitative Structure-Activity Relationship) model could then be developed to correlate the structural features of these analogs with their predicted activities. nih.gov Such models can reveal which structural properties are crucial for activity. For instance, a model might indicate that increasing the hydrophobicity at a certain position enhances binding, while adding a bulky group at another position is detrimental. These insights are invaluable for guiding the synthesis of more potent and selective analogs. ub.edumdpi.com
The following table outlines a hypothetical SAR study for this compound derivatives.
| Position of Modification | Type of Modification | Predicted Change in Binding Affinity | Rationale |
| 2-position | Methyl to Trifluoromethyl | Decrease | Introduction of an electron-withdrawing group may alter electronic interactions. |
| 5-position | Hydroxy to Methoxy | Decrease | Loss of a key hydrogen bond donor. |
| Ester | Ethyl to Isopropyl | Increase | Enhanced hydrophobic contact with a specific pocket in the binding site. |
Theoretical Studies on Tautomeric Equilibria and Conformational Preference
The biological activity of a molecule is also influenced by its three-dimensional shape (conformation) and the potential for it to exist in different tautomeric forms. Theoretical methods, such as Density Functional Theory (DFT), can be used to study these aspects of this compound.
The 5-hydroxy group on the pyridine ring introduces the possibility of keto-enol tautomerism. Computational calculations can determine the relative energies of the different tautomers, predicting which form is most stable and therefore more likely to be biologically active.
Furthermore, the rotational barriers around the single bonds in the molecule, such as the bond connecting the ester group to the pyridine ring, determine its conformational preferences. Studies on similar structures, like Ethyl 2-(cyclopentyloxy)-5-ethyl-4-hydroxy-6-methylnicotinate, have shown that the pyridine ring and the ester moiety can be coplanar, stabilized by an intramolecular hydrogen bond between the hydroxyl and ester groups. researchgate.net Theoretical calculations for this compound could confirm if a similar planar conformation is preferred and quantify the energetic favorability of this arrangement.
A summary of potential theoretical findings is presented in the table below.
| Property | Computational Method | Predicted Outcome |
| Tautomeric Equilibrium | DFT Energy Calculation | The 5-hydroxy tautomer is significantly more stable than the corresponding keto form. |
| Conformational Preference | Potential Energy Surface Scan | A planar conformation with an intramolecular hydrogen bond between the 5-hydroxy group and the ester carbonyl is the lowest energy state. |
Biological Activities and Pharmacological Relevance of Ethyl 5 Hydroxy 2 Methylnicotinate and Analogues
Enzyme Inhibition Studies and Mechanistic Insights
The structural features of ethyl 5-hydroxy-2-methylnicotinate and its analogues make them candidates for interaction with the active sites of various enzymes, potentially leading to inhibitory activity. Research in this area has focused on several key enzyme families.
Histone Deacetylase (HDAC) Inhibition Mechanisms
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. nih.govnih.govnih.govmdpi.com The inhibition of HDACs has become a validated therapeutic strategy, particularly in oncology. nih.govmdpi.com Some studies have suggested that nicotinic acid derivatives may possess HDAC inhibitory activity. For instance, ethyl 5-methylnicotinate has been identified as an inhibitor of histone deacetylase (HDAC).
The mechanism of HDAC inhibition often involves the coordination of a zinc ion in the enzyme's active site. nih.gov Inhibitors typically possess a zinc-binding group that chelates this ion, a linker region, and a cap group that interacts with the surface of the enzyme. nih.gov For nicotinic acid derivatives, the pyridine (B92270) nitrogen and adjacent carbonyl groups could potentially interact with the active site zinc ion and surrounding amino acid residues, leading to enzyme inhibition. The specific interactions and the potency of inhibition would be highly dependent on the substitution pattern of the pyridine ring.
Table 1: Investigated HDAC Inhibitory Activity of a Nicotinic Acid Analogue
| Compound | Target | Activity | Source |
|---|---|---|---|
| Ethyl 5-methylnicotinate | Histone Deacetylase (HDAC) | Inhibitor |
Phosphodiesterase (PDE) Inhibition and Selectivity
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of physiological processes. pharmacologyeducation.org The inhibition of specific PDE isozymes is a therapeutic approach for various conditions, including inflammatory diseases and erectile dysfunction. pharmacologyeducation.org
Derivatives of nicotinamide (B372718), a related pyridine compound, have been investigated as inhibitors of calcium-independent phosphodiesterase. nih.gov These compounds were found to inhibit the binding of [3H]rolipram to rat brain membranes, suggesting an interaction with PDE4. nih.gov The development of selective PDE4 inhibitors has been a focus for treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). Nicotinamide derivatives have been claimed as selective inhibitors of PDE4, with some enantiomers showing selectivity for the PDE4D isozyme. tandfonline.com The selectivity of these compounds is crucial, as different PDE isozymes are expressed in different tissues and are involved in distinct signaling pathways.
Table 2: Investigated PDE Inhibitory Activity of Nicotinamide Analogues
| Compound Class | Target | Selectivity | Potential Application | Source |
|---|---|---|---|---|
| Nicotinamide ethers | Calcium-independent PDE | - | - | nih.gov |
| Nicotinamide derivatives | PDE4 | Selective for PDE4, some for PDE4D | Inflammatory diseases (Asthma, COPD) | tandfonline.com |
Other Relevant Enzyme Targets
Beyond HDACs and PDEs, nicotinic acid and its derivatives have been shown to interact with other enzyme systems. For example, at therapeutic concentrations, nicotinic acid and nicotinamide have been demonstrated to inhibit human cytochrome P450 enzymes, specifically CYP2D6, and in the case of nicotinamide, also CYP3A4 and CYP2E1. This inhibition is thought to occur via the coordination of the pyridine nitrogen atom with the heme iron of the enzyme.
Receptor Modulation and Ligand-Receptor Interactions
The pyridine scaffold is also a common feature in ligands that modulate the activity of various cell surface receptors, particularly G-protein coupled receptors (GPCRs).
G-Protein Coupled Receptor (GPCR) Antagonism (e.g., P2Y12, mGlu5)
GPCRs represent a large family of transmembrane receptors that are crucial for cellular signaling and are major drug targets. Pyridine derivatives have been explored as antagonists for several GPCRs. nih.govgsu.edunih.govmdpi.com
P2Y12 Receptor: The P2Y12 receptor is a key player in platelet aggregation, and its antagonists are used as antiplatelet agents. nih.govnih.gov Research into ethyl 6-aminonicotinate acyl sulfonamides, which are structurally related to this compound, has led to the discovery of potent P2Y12 receptor antagonists. nih.gov Optimization of a lead compound, ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283), resulted in the identification of oral antiplatelet agents with improved drug-like properties. nih.gov
mGlu5 Receptor: The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a GPCR involved in synaptic plasticity and is a target for various neurological and psychiatric disorders. nih.govnih.govmanchester.ac.uk Studies have identified selective mGlu5 antagonists containing a pyridine ring. For example, 6-methyl-2-(phenylethynyl)-pyridine (MPEP) has been shown to be a selective antagonist of mGlu5, capable of blocking the excitatory effects of the mGlu5 agonist (R,S)-2-chloro-5-hydroxyphenylglycine. nih.govmanchester.ac.uk This highlights the potential for substituted pyridine compounds to modulate mGlu receptor activity.
Table 3: GPCR Antagonistic Activity of Pyridine Analogues
| Compound Class/Analogue | Receptor Target | Activity | Source |
|---|---|---|---|
| Ethyl 6-aminonicotinate acyl sulfonamides | P2Y12 | Antagonist | nih.gov |
| 6-methyl-2-(phenylethynyl)-pyridine (MPEP) | mGlu5 | Selective Antagonist | nih.govmanchester.ac.uk |
| Thieno[2,3-b]pyridines | Various GPCRs (e.g., NPSR1B, CXCR4) | Antagonist | nih.gov |
Histamine-3 Receptor Inverse Agonism
The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.govnih.govrxlist.comnih.govnih.govnih.gov Inverse agonists of the H3 receptor can increase neurotransmitter release and are being investigated for various neurological and psychiatric conditions. nih.govnih.govrxlist.comnih.govnih.gov
While direct evidence for this compound as a histamine H3 receptor inverse agonist is not available, various heterocyclic scaffolds, including those containing pyridine-like structures, have been explored for this activity. For example, novel series of potent histamine H3 receptor inverse agonists have been developed based on scaffolds like 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one. nih.gov The development of such compounds demonstrates that appropriate substitution on a core heterocyclic system can lead to potent and selective inverse agonism at the H3 receptor.
Muscarinic Receptor Antagonism
The direct muscarinic receptor antagonism of this compound has not been extensively detailed in available research. However, the structurally related nicotinic acetylcholine (B1216132) receptors (nAChRs) have been a primary focus of investigation for pyridine and nicotinic acid derivatives. Nicotinic receptors are crucial in various physiological processes within the central nervous system. imperfectpharmacy.shopwikipedia.org
Analogues of nicotinic acid have been synthesized and evaluated for their activity at various nAChR subtypes. For instance, studies on neonicotinoid derivatives with modifications on the core structure showed varying affinities for the nicotinic acetylcholine receptor, which in turn correlated with their insecticidal activity. nih.gov A docking study of certain neonicotinoid derivatives with the nAChR-ligand model suggested that the ligand-binding region can expand to accommodate substituents of increasing length. nih.gov Furthermore, extensive research has been conducted to develop analogues of known α7 nicotinic receptor agonists, leading to the identification of both inhibitors and positive allosteric modulators of different nAChR subtypes. nih.gov These findings underscore the potential of the pyridine scaffold to modulate cholinergic systems, although specific data on muscarinic versus nicotinic receptor selectivity for this compound remains to be elucidated.
Antiproliferative and Anticancer Activities in Cellular Models
The pyridine ring is a key structural motif in a multitude of compounds exhibiting significant antiproliferative and anticancer properties. nih.govresearchgate.net This has led to the development of numerous nicotinic acid and pyridine derivatives as potential anticancer agents, targeting various mechanisms involved in tumor growth and progression. nih.govnih.gov
Several studies have demonstrated the cytotoxic potential of nicotinic acid analogues against various human cancer cell lines. For example, a series of novel nicotinic acid-based compounds were designed as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov One of the most active compounds, 5c , showed potent VEGFR-2 inhibition (IC₅₀ = 0.068 μM) and exhibited greater cytotoxic potential against colon cancer (HCT-15) and prostate cancer (PC-3) cell lines than the standard drug doxorubicin (B1662922). nih.gov Another study reported on pyridine-urea derivatives, with compounds 8b and 8e showing broad anti-proliferative activity against a panel of 58 cancer cell lines and inhibiting VEGFR-2 at micromolar concentrations. nih.gov Specifically, compound 8e was found to be significantly more potent than doxorubicin against the breast cancer cell line MCF-7 (IC₅₀ = 0.22 μM). nih.gov
The mechanisms underlying these anticancer effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. One pyridine-carbonitrile derivative, 3d , not only showed potent cytotoxicity against MCF-7 and MDA-MB 231 breast cancer cells but also induced apoptosis by activating caspase-3 and caused cell cycle arrest at the S phase. rsc.org
Table 1: Antiproliferative Activity of Selected Nicotinic Acid and Pyridine Analogues
| Compound | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Proposed Target/Mechanism | Reference |
| Compound 5c | HCT-15 (Colon), PC-3 (Prostate) | IC₅₀ = 0.068 μM (VEGFR-2) | VEGFR-2 Inhibition, Apoptosis Induction | nih.gov |
| Compound 8e | MCF-7 (Breast) | IC₅₀ = 0.22 μM | VEGFR-2 Inhibition | nih.gov |
| Compound 8n | MCF-7 (Breast) | IC₅₀ = 1.88 μM | Not specified | nih.gov |
| Compound 3d | MCF-7 (Breast), MDA-MB 231 (Breast) | IC₅₀ = 4.55 μM (MCF-7), 9.87 μM (MDA-MB 231) | Caspase-3 Activation, Cell Cycle Arrest | rsc.org |
Anti-inflammatory and Analgesic Potential
Nicotinic acid and its derivatives have been investigated for their anti-inflammatory and analgesic properties. nih.govnih.gov These effects are often attributed to the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators.
Studies on nicotinic acid conjugates with non-steroidal anti-inflammatory drugs (NSAIDs) have shown promising in vitro anti-inflammatory activity. nih.gov Furthermore, research on novel series of nicotinic acid derivatives has identified compounds with significant anti-inflammatory and analgesic effects. nih.govnih.gov For instance, two series of compounds derived from a nicotinic acid scaffold were evaluated for their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Several of these compounds exhibited potent anti-inflammatory activity, comparable to the standard drug ibuprofen, without affecting cell viability. nih.gov Molecular docking studies suggested that these effects might be mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov
Another study on 2-substituted phenyl derivatives of nicotinic acid also revealed compounds with distinct analgesic and anti-inflammatory activities when compared to mefenamic acid. nih.gov These compounds were shown to reduce serum levels of TNF-α and IL-6, further confirming their anti-inflammatory potential. nih.gov Research has also shown that nicotinic acid can exert anti-inflammatory effects on atherosclerotic lesions, independent of its lipid-modifying capabilities, by reducing macrophage accumulation and the expression of inflammatory molecules. nih.gov
Table 2: Anti-inflammatory and Analgesic Activity of Selected Nicotinic Acid Analogues
| Compound Series/Derivative | Model System | Key Findings | Reference |
| Nicotinic acid-derived amides/hydrazides | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of NO, TNF-α, and IL-6 production; comparable to ibuprofen. | nih.gov |
| 2-Substituted phenyl derivatives of nicotinic acid | In vivo mouse models | Significant analgesic and anti-inflammatory activities; reduction of serum TNF-α and IL-6. | nih.gov |
| Nicotinic acid | ApoE-deficient mice | Reduced atherosclerotic lesion size and inflammation; decreased macrophage accumulation and TNF-α expression. | nih.gov |
Antimicrobial and Antiviral Properties
The pyridine nucleus is a common feature in many compounds with documented antimicrobial and antiviral activities. mdpi.com Derivatives of nicotinic acid and related pyridine structures have shown efficacy against a range of bacterial, fungal, and viral pathogens.
In the realm of antibacterial research, novel arylazo nicotinate (B505614) derivatives demonstrated high effectiveness against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. researchgate.net Similarly, other synthesized nicotine (B1678760) derivatives exhibited varying levels of activity against clinically significant bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. tmkarpinski.com
Table 3: Antimicrobial and Antiviral Activities of Selected Pyridine and Nicotinate Analogues
| Compound Class | Pathogen(s) | Activity/Target | Reference |
| Arylazo nicotinate derivatives | E. coli, B. subtilis | High antibacterial efficacy. | researchgate.net |
| Dihydroxypyrimidine (DHP) derivatives | Human cytomegalovirus (HCMV) | Inhibition of pUL89-C endonuclease. | nih.gov |
| Pyridine hydroxamic acids | Hepatitis C virus (HCV) | Selective inhibition of HCV replicon. | nih.gov |
| Various nicotine derivatives | S. aureus, P. aeruginosa, etc. | Broad-spectrum antibacterial action. | tmkarpinski.com |
Investigation of Mechanism of Action at the Molecular and Cellular Level
Understanding the mechanism of action at the molecular level is crucial for the rational design of more potent and selective therapeutic agents. For nicotinic acid analogues, a variety of mechanisms have been proposed depending on the observed biological effect.
In cancer, the activation of nicotinic acetylcholine receptors (nAChRs) by nicotine and its derivatives can trigger several downstream signaling pathways that promote tumor growth and inhibit apoptosis. nih.govnih.gov These pathways include the PI3K-AKT pathway, nuclear factor-κB (NF-κB), and the Ras-MAPK pathway. nih.govwjgnet.com For some synthetic analogues, the anticancer mechanism involves the direct inhibition of key enzymes like VEGFR-2, which disrupts tumor angiogenesis and nutrient supply. nih.gov The induction of apoptosis through the activation of executioner caspases, such as caspase-3, is another common mechanism. nih.govrsc.org
The anti-inflammatory effects of these compounds are often linked to the suppression of pro-inflammatory gene expression. For example, some nicotinic acid derivatives have been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and COX-2, key enzymes in the production of inflammatory mediators. nih.gov Molecular docking studies have further supported the interaction of these derivatives with the active site of COX-2. nih.gov
The antiviral action of certain analogues is also attributed to specific enzyme inhibition. Dihydroxypyrimidine derivatives, for instance, are designed to chelate metal ions in the active site of viral endonucleases, thereby blocking their function and inhibiting viral replication. nih.gov Similarly, the anti-HCV activity of pyridine hydroxamic acids is linked to the inhibition of the host enzyme HDAC6. nih.gov
Structure-Activity Relationship (SAR) of Biological Effects
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For nicotinic acid and pyridine derivatives, several SAR studies have been conducted to optimize their therapeutic potential.
In the context of anticancer activity, the nature and position of substituents on the pyridine ring are critical. For a series of pyridine-ureas, the type of substitution on the terminal phenyl ring significantly impacted their potency against VEGFR-2 and cancer cell lines. nih.gov For some alkyl 9-nitrocamptothecin esters, the length of the alkyl chain was found to be a determining factor for their cytotoxicity and ability to induce apoptosis. nih.gov
Regarding anti-inflammatory properties, research on nicotinic acid derivatives has shown that specific structural modifications can lead to compounds with enhanced activity and improved safety profiles, such as reduced gastric irritation compared to traditional NSAIDs. nih.gov The linkage of nicotinic acid to other pharmacophores has been a successful strategy to create novel anti-inflammatory agents. nih.gov
In the field of antiviral research, SAR studies on dihydroxypyrimidine derivatives revealed that the carboxylic acid moiety was generally superior to the corresponding ester or amide for inhibiting the HCMV endonuclease. nih.gov This highlights the importance of the acidic functional group for potent inhibition. For antibacterial arylazo nicotinates, a strong correlation was found between the calculated energy gap (E g) of the molecules and their antibacterial efficacy, suggesting that electronic properties play a key role in their mechanism of action. researchgate.net
Applications in Chemical Biology and Advanced Synthetic Methodologies
Development of Ethyl 5-hydroxy-2-methylnicotinate as Chemical Biology Probes
This compound serves as a foundational scaffold for creating chemical biology probes, which are specialized molecules used to study biological systems. The utility of this compound stems from its distinct structural features: a pyridine (B92270) ring, a hydroxyl group, a methyl group, and an ethyl ester. The hydroxyl group at the 5-position is a particularly useful chemical handle, allowing for the attachment of various functional moieties. These can include fluorescent tags for imaging, affinity tags like biotin (B1667282) for isolating target proteins, or photoreactive groups that form permanent bonds with a target upon light activation.
Integration into DNA-Encoded Libraries (DELs) for Target Identification
DNA-Encoded Libraries (DELs) are a powerful technology in modern drug discovery, enabling the rapid screening of billions of unique small molecules against a biological target. This compound is a valuable building block for constructing these massive libraries. Its value lies in its capacity to serve as a versatile central scaffold onto which a wide variety of chemical appendages can be attached.
In DEL synthesis, the this compound core can be linked to a unique DNA oligonucleotide that acts as a searchable barcode for that specific molecule. In a series of subsequent chemical reactions, diverse functional groups are added to the scaffold's reactive sites, such as the 5-hydroxy position. With each synthetic step, the DNA tag is extended to record the chemical modification that occurred. This process results in a library containing a vast number of distinct compounds, each with its own unique, readable DNA identifier. The entire library can then be exposed to a protein target; molecules that bind to the target are isolated, and their DNA barcodes are sequenced to reveal their chemical structures, rapidly identifying potential new drug leads.
Utility in Advanced Organic Synthesis Beyond Pharmaceutical Applications
The versatility of this compound extends beyond biological applications into the realm of materials science and advanced organic synthesis. Its pyridine core is a common structural motif in functional materials, and the compound's multiple functional groups make it an excellent starting material for creating complex molecules. organic-chemistry.org Pyridine-based compounds are integral to many functional materials and pharmaceuticals, though their synthesis can be complex. organic-chemistry.org
In materials science, pyridine derivatives are used to create functional polymers with specific electronic, optical, or thermal properties. researchgate.net The nitrogen atom in the pyridine ring can coordinate with metal ions, making scaffolds like this compound potential precursors for metal-organic frameworks (MOFs) or coordination polymers. These materials have potential uses in catalysis, gas storage, and chemical separations. youtube.com Furthermore, pyridine derivatives are used in the manufacturing of dyes, herbicides, and insecticides. youtube.com
The compound's structure allows for a wide range of synthetic transformations. The pyridine ring can be modified through various coupling reactions, while the hydroxyl and ester groups serve as handles for further functionalization. This reactivity makes it a useful precursor for synthesizing a variety of heterocyclic compounds and specialty chemicals where the specific substitution pattern is key to function. For instance, pyridine derivatives are used to create compounds with applications in agriculture and as flavoring agents in the food industry. youtube.commdpi.com
Interactive Data Tables
Table 1: Functional Groups of this compound and Their Roles
| Functional Group | Position | Key Characteristics & Synthetic Roles |
| Pyridine Ring | Core | Aromatic, heterocyclic core. The nitrogen atom acts as a hydrogen bond acceptor and a site for metal coordination. youtube.com |
| Hydroxyl Group | C5 | Nucleophilic. A primary site for attaching probes (e.g., fluorescent tags, biotin) or for polymerization. |
| Methyl Group | C2 | Influences steric and electronic properties, affecting binding orientation and affinity with biological targets. |
| Ethyl Ester | C3 | Can be hydrolyzed to a carboxylic acid, providing an additional point for modification or polar interaction. |
Table 2: Potential Applications in Materials Science
| Application Area | Role of Pyridine-Based Scaffold | Potential Products |
| Functional Polymers | Monomer or co-monomer in polymerization reactions. nih.gov | Polymers with enhanced thermal stability or specific fluorescent properties. nih.gov |
| Coordination Chemistry | Ligand for complexation with transition metals. youtube.com | Catalysts, metal-organic frameworks (MOFs). |
| Agrochemicals | Core structure for herbicides and fungicides. youtube.com | Novel crop protection agents. mdpi.com |
| Dyes & Pigments | Chromophoric system precursor. | Specialty dyes for various industries. youtube.com |
Preclinical Pharmacokinetic and Pharmacodynamic Considerations in Silico and in Vitro Models
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
In the initial phases of drug discovery, in silico models are invaluable for predicting the ADMET properties of a compound before it is synthesized or tested in a laboratory. nih.govnih.gov These computational methods utilize a compound's chemical structure to forecast its behavior in the body, thereby enabling early identification of potential liabilities and guiding the selection of the most promising candidates for further development. nih.gov For a compound like Ethyl 5-hydroxy-2-methylnicotinate, a variety of computational tools and algorithms would be employed.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico ADMET prediction. chemrevlett.comchemrevlett.com These models are built on large datasets of compounds with known experimental ADMET properties and are used to predict the properties of new, untested molecules. chemrevlett.comchemrevlett.com For pyridine (B92270) and its derivatives, which are structurally related to this compound, QSAR models have been developed to predict a range of properties, including their potential for toxicity and their pharmacokinetic profiles. chemrevlett.comnih.gov
The following interactive table illustrates the type of data that would be generated from an in silico ADMET prediction for this compound. Note: This data is hypothetical and for illustrative purposes only, as no specific data for this compound was found in the public domain.
| ADMET Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp, cm/s) | Moderate | May have moderate passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Plasma Protein Binding (%) | Moderate to High | The extent to which the compound binds to proteins in the blood. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system in significant amounts. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Low Probability | Unlikely to inhibit a key drug-metabolizing enzyme. |
| CYP450 3A4 Inhibition | Low Probability | Unlikely to inhibit another major drug-metabolizing enzyme. |
| Excretion | ||
| Total Clearance (CLTOT) | Moderate | Predicted to be cleared from the body at a moderate rate. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |
| hERG Inhibition | Low Risk | Low probability of causing cardiac-related side effects. |
In Vitro Metabolic Stability Studies (e.g., Microsomal Assays)
Following promising in silico predictions, in vitro metabolic stability studies are conducted to provide experimental data on how a compound is metabolized. nih.gov These assays are crucial for understanding a compound's half-life and potential for drug-drug interactions. researchgate.net A standard method for assessing metabolic stability is the use of liver microsomes. researchgate.net These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). researchgate.net
In a typical microsomal stability assay, the test compound, such as this compound, would be incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.govresearchgate.net The disappearance of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS). nih.gov The results are used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
The metabolic stability of pyridine-containing compounds can be influenced by the position and nature of substituents on the pyridine ring. nih.gov For instance, the introduction of a nitrogen atom into an aromatic ring, as seen in pyridine, can sometimes increase metabolic stability compared to its carbocyclic analog. nih.gov
The interactive table below provides an example of the kind of data that would be generated from a microsomal stability assay. Note: This data is hypothetical and for illustrative purposes only, as no specific data for this compound was found in the public domain.
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Human | 45 | 15.4 | Moderate |
| Rat | 30 | 23.1 | Moderate |
| Mouse | 15 | 46.2 | Low |
| Dog | 60 | 11.5 | High |
Assessment of Cellular and Membrane Permeability
A compound's ability to cross biological membranes is a critical determinant of its absorption and distribution. In vitro cell-based assays are commonly used to assess permeability. The Caco-2 cell permeability assay is a widely accepted model for predicting human intestinal absorption. Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured, they differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.
In this assay, the test compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the Caco-2 cell monolayer. The rate at which the compound appears on the opposite side is measured. This provides an apparent permeability coefficient (Papp), which is a good indicator of in vivo absorption.
For nicotinic acid and its derivatives, which share a structural resemblance to this compound, cellular uptake and transport can also be mediated by specific transporters. nih.gov Nicotinic acid receptors are expressed in various cell types and can influence cellular processes through calcium ion influx. nih.govnih.gov Therefore, in addition to passive permeability, it would be relevant to investigate if this compound is a substrate for any uptake or efflux transporters.
The following interactive table illustrates the type of results that would be obtained from a Caco-2 permeability assay. Note: This data is hypothetical and for illustrative purposes only, as no specific data for this compound was found in the public domain.
| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| Apical to Basolateral (A-B) | 5.0 | 1.2 | Moderate |
| Basolateral to Apical (B-A) | 6.0 |
An efflux ratio close to 1 suggests that the compound is not significantly pumped out of the cells by efflux transporters, indicating that passive diffusion is the primary mechanism of transport across the cell monolayer.
Future Directions and Emerging Research Avenues for Ethyl 5 Hydroxy 2 Methylnicotinate
Rational Design and Targeted Synthesis of Advanced Analogues
The rational design of advanced analogues of Ethyl 5-hydroxy-2-methylnicotinate is a promising area for future research. This involves the strategic modification of its chemical structure to enhance specific properties or to interact with particular biological targets. The pyridine (B92270) ring and its substituents offer a versatile platform for such modifications. nih.govresearchgate.net
Future synthetic strategies could focus on:
Substitution Pattern Modification: Systematic alteration of the substituents on the pyridine ring could lead to analogues with improved efficacy or novel biological activities. For instance, introducing different alkyl or aryl groups at various positions could modulate the compound's lipophilicity and, consequently, its pharmacokinetic profile. nih.gov
Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to enhance biological activity or reduce metabolic liabilities. For example, the ester functional group could be converted to an amide or other related functionalities to explore different interactions with biological targets. nih.gov
Asymmetric Synthesis: For analogues that exhibit chirality, the development of asymmetric synthesis methods will be crucial to produce enantiomerically pure compounds, which is often essential for therapeutic applications. numberanalytics.com
Advanced synthetic techniques, such as multi-component reactions and novel catalytic systems, could streamline the synthesis of a diverse library of analogues for high-throughput screening. numberanalytics.comnumberanalytics.comnumberanalytics.com
Elucidation of Novel Biological Targets and Therapeutic Pathways
A significant area of future research lies in identifying and validating novel biological targets for this compound and its analogues. The nicotinic acid scaffold is present in numerous biologically active compounds, suggesting a wide range of potential therapeutic applications. nih.govchemistryjournal.netresearchgate.net
Potential therapeutic areas to explore include:
Anti-inflammatory Activity: Nicotinic acid derivatives have shown potential as anti-inflammatory agents. nih.govresearchgate.net Future studies could investigate the effect of this compound on key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or the production of inflammatory cytokines. nih.gov
Enzyme Inhibition: The hydroxypyridone scaffold, structurally related to the core of this compound, is known to chelate metal ions and inhibit metalloenzymes like histone deacetylases (HDACs) and 5-lipoxygenase (5-LOX). nih.gov Investigating the inhibitory potential of this compound against such enzymes could uncover new therapeutic uses, for example in cancer or inflammatory diseases. nih.gov
Antimicrobial Properties: Pyridine derivatives are being explored for their antibacterial and antifungal activities. nih.govnih.gov Screening this compound and its analogues against a panel of pathogenic microbes could reveal novel anti-infective agents. nih.govnih.gov
Neurological Disorders: Some 3-hydroxypyridine (B118123) derivatives have been studied for their effects on monoamine oxidase (MAO) activity, an enzyme implicated in neurological disorders. researchgate.net This suggests a potential, though yet unexplored, avenue for research.
The following table outlines potential biological targets for future investigation based on the activities of structurally related compounds.
| Potential Biological Target | Therapeutic Area | Rationale based on Structural Analogy |
| Cyclooxygenase (COX) | Inflammation, Pain | Nicotinic acid derivatives have shown anti-inflammatory properties. nih.gov |
| 5-Lipoxygenase (5-LOX) | Inflammation | Hydroxypyridone scaffolds are known to inhibit 5-LOX. nih.gov |
| Histone Deacetylases (HDACs) | Cancer, Neurodegenerative Diseases | The metal-chelating potential of the hydroxypyridine core suggests possible HDAC inhibition. nih.gov |
| Monoamine Oxidase (MAO) | Neurological Disorders | 3-Hydroxypyridine derivatives have shown to modulate MAO activity. researchgate.net |
| Bacterial and Fungal Enzymes | Infectious Diseases | Pyridine scaffolds are common in antimicrobial agents. nih.govnih.gov |
Exploration of Advanced Delivery Systems and Formulation Strategies
For any potential therapeutic application to be realized, effective delivery to the target site is crucial. Like many heterocyclic compounds, this compound may face challenges such as poor aqueous solubility, which can limit its bioavailability. nih.govlu.ch
Future research in this area should focus on:
Solubility Enhancement: Techniques such as the formation of amorphous solid dispersions, co-crystals, and nano-formulations could be explored to improve the solubility and dissolution rate of the compound. nih.gov
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be a promising approach for enhancing the oral absorption of poorly soluble drugs. nih.gov
Targeted Delivery: For applications like cancer therapy, conjugating the molecule to a targeting ligand, such as a monoclonal antibody or a small molecule that binds to receptors overexpressed on cancer cells, could improve efficacy and reduce systemic toxicity. acs.org
Prodrug Approaches: The synthesis of a prodrug, which is converted to the active compound in the body, can be a strategy to improve physicochemical properties and pharmacokinetic profiles. researchgate.net
Interdisciplinary Research Initiatives and Collaborative Opportunities
The multifaceted research required to fully explore the potential of this compound necessitates a highly interdisciplinary approach. Collaborative efforts will be key to advancing our understanding of this compound.
Future initiatives should foster collaborations between:
Organic Chemists and Medicinal Chemists: For the rational design and synthesis of novel analogues. nih.govuni-muenster.de
Biologists and Pharmacologists: To conduct in-vitro and in-vivo studies to elucidate biological activity and mechanisms of action. nih.govresearchgate.net
Computational Chemists and Structural Biologists: To perform molecular modeling and docking studies to predict binding interactions with potential targets and guide rational drug design. nih.gov
Pharmaceutical Scientists and Formulation Experts: To develop advanced drug delivery systems to overcome pharmacokinetic challenges. nih.govnih.gov
Materials Scientists: To explore potential applications in areas such as organic electronics or as functional materials, given the versatile nature of pyridine-based compounds. numberanalytics.com
Such collaborations, spanning academia and industry, will be essential to unlock the full potential of this compound and its future derivatives, potentially leading to new therapeutic agents or advanced materials. numberanalytics.comuv.es
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Ethyl 5-hydroxy-2-methylnicotinate with high purity and yield?
- Methodological Answer : Synthesis should involve esterification under controlled conditions to avoid side reactions. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the hydroxyl group. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purification via recrystallization or column chromatography is critical. Safety protocols must include handling incompatible materials (e.g., strong acids/bases) and containment of decomposition byproducts like CO/CO₂ .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer :
- FTIR : Identify hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups.
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at position 2, hydroxyl at position 5).
- Mass Spectrometry : Validate molecular weight (212.2 g/mol) and fragmentation patterns .
Q. What precautions are necessary for handling and storing this compound to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at 2–8°C. Avoid moisture and incompatible materials (e.g., oxidizing agents). Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Spill containment requires sand/vermiculite absorption and disposal in labeled salvage containers .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict hydrogen bonding interactions of this compound in different solvents?
- Methodological Answer : Optimize molecular geometry using B3LYP/6-311++G** basis sets. Calculate intramolecular hydrogen bonding (e.g., O–H⋯O=C) and solvent effects via polarizable continuum models (PCM). Validate with experimental IR spectra (e.g., hydroxyl stretching at ~3550 cm⁻¹) .
Q. What systematic approaches resolve contradictory data on the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct a meta-analysis of stability studies using PRISMA guidelines. Assess confounding variables (e.g., temperature, solvent polarity). Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates. Validate via accelerated stability testing (40°C/75% RH) .
Q. How can molecular dynamics (MD) simulations optimize formulation stability of this compound in drug delivery systems?
- Methodological Answer : Use OPLS-AA forcefields to simulate interactions with excipients (e.g., polymers, surfactants). Analyze radial distribution functions (RDFs) to identify aggregation tendencies. Validate with experimental PXRD and DSC data to correlate simulated and observed phase behavior .
Data Analysis and Validation
Q. What statistical methods ensure reproducibility in quantifying this compound’s bioactivity in vitro?
- Methodological Answer : Employ dose-response curves with Hill slope analysis. Use ANOVA to compare IC₅₀ values across replicates. Account for solvent cytotoxicity via negative controls. Validate with LC-MS to confirm compound integrity post-assay .
Q. How do solvent polarity and temperature affect the compound’s tautomeric equilibrium?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
